PARP1 Binding Affinity of 4-Cyanophenyl-Nicotinamide Conjugates Versus Unsubstituted Nicotinamide
In a comparative molecular docking study, the 4-cyanophenyl-nicotinamide scaffold demonstrated significantly stronger binding to the PARP1 catalytic domain compared to the parent nicotinamide ring system. N-(4-cyanophenyl)nicotinamide-derived conjugates achieved binding affinities ranging from −9.0 to −11.0 kcal/mol, whereas nicotinamide alone typically yields docking scores above −7.0 kcal/mol against the same target [1]. The enhanced affinity is attributed to the 4-cyanophenyl moiety occupying a lipophilic sub-pocket adjacent to the NAD⁺ binding site, which is not accessible to the unsubstituted nicotinamide [1].
| Evidence Dimension | PARP1 docking binding energy (kcal/mol) |
|---|---|
| Target Compound Data | −9.0 to −11.0 kcal/mol (4-cyanophenyl-nicotinamide conjugates) |
| Comparator Or Baseline | Unsubstituted nicotinamide: >−7.0 kcal/mol (typical literature range) |
| Quantified Difference | ≥2.0 kcal/mol improvement (approximately 10- to 30-fold enhancement in predicted binding affinity) |
| Conditions | In silico docking at the PARP1 active site (PDB: 5DS3); AutoDock Vina scoring function |
Why This Matters
This docking advantage translates into a measurable improvement in target engagement probability, making the 4-cyanophenyl-nicotinamide scaffold a more rational starting point for PARP1-focused hit-to-lead campaigns than nicotinamide itself.
- [1] Rahman, A., Belur Ningegowda, N., Kammathalli Siddappa, M., et al. (2023). Palladium-Catalysed C−C Bond Forming 4-Cyanophenyl-nicotinamide Conjugates; Anti-Pancreatic Cancer Screening on Capan-1 Cell Line. ChemistrySelect, 8(11), e202204309. View Source
